molecular formula C10H19NO4 B1354555 Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 191280-88-3

Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1354555
Key on ui cas rn: 191280-88-3
M. Wt: 217.26 g/mol
InChI Key: UFJNFQNQLMGUTQ-YUMQZZPRSA-N
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Patent
US07223759B2

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C@@H:4]1[CH2:8][C@@H:7]([OH:9])[CH2:6][N:5]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].S(C)C.CO.C(Cl)(Cl)Cl>C1COCC1>[C:13]([O:12][C:10]([N:5]1[CH2:6][CH:7]([OH:9])[CH2:8][CH:4]1[CH2:3][OH:2])=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC([C@H]1N(C[C@@H](C1)O)C(=O)OC(C)(C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl
Step Four
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
reaction progress
CUSTOM
Type
CUSTOM
Details
The heat was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the slow addition of MeOH (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux again for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (1–15% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07223759B2

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C@@H:4]1[CH2:8][C@@H:7]([OH:9])[CH2:6][N:5]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].S(C)C.CO.C(Cl)(Cl)Cl>C1COCC1>[C:13]([O:12][C:10]([N:5]1[CH2:6][CH:7]([OH:9])[CH2:8][CH:4]1[CH2:3][OH:2])=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC([C@H]1N(C[C@@H](C1)O)C(=O)OC(C)(C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl
Step Four
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
reaction progress
CUSTOM
Type
CUSTOM
Details
The heat was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the slow addition of MeOH (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux again for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (1–15% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07223759B2

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C@@H:4]1[CH2:8][C@@H:7]([OH:9])[CH2:6][N:5]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].S(C)C.CO.C(Cl)(Cl)Cl>C1COCC1>[C:13]([O:12][C:10]([N:5]1[CH2:6][CH:7]([OH:9])[CH2:8][CH:4]1[CH2:3][OH:2])=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC([C@H]1N(C[C@@H](C1)O)C(=O)OC(C)(C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl
Step Four
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
reaction progress
CUSTOM
Type
CUSTOM
Details
The heat was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the slow addition of MeOH (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux again for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (1–15% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07223759B2

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C@@H:4]1[CH2:8][C@@H:7]([OH:9])[CH2:6][N:5]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].S(C)C.CO.C(Cl)(Cl)Cl>C1COCC1>[C:13]([O:12][C:10]([N:5]1[CH2:6][CH:7]([OH:9])[CH2:8][CH:4]1[CH2:3][OH:2])=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC([C@H]1N(C[C@@H](C1)O)C(=O)OC(C)(C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl
Step Four
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
reaction progress
CUSTOM
Type
CUSTOM
Details
The heat was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the slow addition of MeOH (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux again for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (1–15% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07223759B2

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C@@H:4]1[CH2:8][C@@H:7]([OH:9])[CH2:6][N:5]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].S(C)C.CO.C(Cl)(Cl)Cl>C1COCC1>[C:13]([O:12][C:10]([N:5]1[CH2:6][CH:7]([OH:9])[CH2:8][CH:4]1[CH2:3][OH:2])=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC([C@H]1N(C[C@@H](C1)O)C(=O)OC(C)(C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl
Step Four
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
reaction progress
CUSTOM
Type
CUSTOM
Details
The heat was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the slow addition of MeOH (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux again for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (1–15% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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